molecular formula C11H15NO B117184 (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 105086-92-8

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B117184
M. Wt: 177.24 g/mol
InChI Key: SIHPGAYIYYGOIP-SECBINFHSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and uses would also be described.



Synthesis Analysis

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Molecular Structure Analysis

This would involve analyzing the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis Techniques

The compound (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been the subject of various synthesis methods. For instance, Öztaşkın, Göksu, and SeÇen (2011) demonstrated its synthesis from 2-naphthoic acid, employing a sequence of reactions including bromination, esterification, and hydrogenolysis, leading to the biologically active title compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011). Similarly, Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).

Applications in Pharmacology

The compound's relevance in pharmacology is highlighted by its use in synthesizing analogs of dopamine receptor agonists. McDermott et al. (1976) synthesized monohydroxyl analogs of 5,6-dihydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, examining their effects on emesis in dogs and stereotyped behavior in rats (McDermott, McKenzie, & Freeman, 1976). Additionally, Ainge et al. (2003) described a synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, showcasing its potential in producing compounds with therapeutic applications (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Structural Studies

The compound has also been studied for its structural properties. Kaiser et al. (2023) examined the molecular structures of related tetrahydronaphthalenes, providing insights into their conformation and configurations (Kaiser, Weil, Gärtner, & Enev, 2023).

Large-Scale Synthesis

On an industrial scale, Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine, demonstrating its feasibility for large-scale production (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).

Novel Therapeutic Applications

In the field of medicinal chemistry, Abate et al. (2011) designed novel analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography radiotracers, illustrating its potential in diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

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Please note that this is a general approach and the specific details would depend on the particular compound. For “®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine”, more specific information might be available in scientific literature or databases. If you have access to these resources, they might be able to provide more detailed information.


properties

IUPAC Name

(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPGAYIYYGOIP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432173
Record name (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

105086-92-8
Record name (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) is dissolved in methanol (800 ml) and 1,2-dichloroethane (200 ml), then it is mixed with ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g) and stirred for 2 days at laboratory temperature. The reaction mixture is adjusted to pH 2 with concentrated hydrochloric acid and the solvent is distilled off in vacuo. The residue is dissolved in ethyl acetate/water. The aqueous phase is separated off, made alkaline with 50% sodium hydroxide solution with cooling and extracted twice with methylene chloride. The extract is dried, treated with Fuller's earth/activated charcoal and concentrated by evaporation. The residue is dissolved in acetone and the hydrochloride is precipitated with ethereal hydrochloric acid. Yield: 2 g. Mp: 260°-262° C. (decomp.).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Fragola, BM Brems, M Mukherjee… - ACS Chemical …, 2023 - ACS Publications
Many important physiological processes are mediated by alpha2A- and alpha2C-adrenergic receptors (α2Rs), a subtype of class AG protein-coupled receptors (GPCRs). However, α2R …
Number of citations: 3 pubs.acs.org

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